2,6-Dichlorobenzyl chloride
Overview
Description
2,6-Dichlorobenzyl chloride is an organic compound with the molecular formula C7H5Cl3. It is a colorless to light yellow crystalline solid with a melting point of 36-39°C and a boiling point of 117-119°C at 14 mmHg . This compound is primarily used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes .
Mechanism of Action
- Primary Targets : 2,6-DCBC is primarily associated with its antiseptic properties. It acts against bacteria and viruses associated with mouth and throat infections .
- Local Anesthetic Action : Although not fully understood, 2,6-DCBC is thought to reduce sodium channel activity, resulting in local anesthesia .
- Antiseptic Mechanism : It likely involves denaturation of external proteins and rearrangement of tertiary protein structures .
- Virucidal Activity : In vitro studies show that 2,6-DCBC, in combination with amylmetacresol, reduces viral load associated with the common cold .
- Clinical Effects : Administration of 2,6-DCBC lozenges reduces throat soreness, provides pain relief, and eases swallowing .
- Absorption and Elimination : 2,6-DCBC is rapidly absorbed, oxidized to a carboxylic acid, glucuronidated, and eliminated via the kidneys .
- ADME Properties : Its solubility in water is low, but it dissolves in organic solvents like alcohols, ethers, and ketones .
- Molecular and Cellular Effects : The compound’s antiseptic action disrupts microbial membranes, leading to cell death. Local anesthesia provides pain relief .
- Environmental Factors : Stability and efficacy may be influenced by temperature, humidity, and exposure to light. Proper storage under inert gas (nitrogen or argon) at 2-8°C is recommended .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichlorobenzyl chloride can be synthesized through the chlorination of benzyl chloride. The reaction involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under controlled conditions to ensure selective chlorination at the 2 and 6 positions of the benzyl ring .
Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of toluene derivatives. The process involves the use of chlorine gas and a catalyst, often conducted in a continuous flow reactor to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichlorobenzyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: It can be oxidized to form 2,6-dichlorobenzaldehyde or 2,6-dichlorobenzoic acid under appropriate conditions.
Reduction Reactions: It can be reduced to form 2,6-dichlorotoluene.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents like lithium aluminum hydride.
Major Products:
Scientific Research Applications
2,6-Dichlorobenzyl chloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,4-Dichlorobenzyl chloride: Similar in structure but with chlorine atoms at the 2 and 4 positions.
3,4-Dichlorobenzyl chloride: Chlorine atoms are positioned at the 3 and 4 positions.
4-Chlorobenzyl chloride: Contains a single chlorine atom at the 4 position.
Uniqueness: 2,6-Dichlorobenzyl chloride is unique due to the specific positioning of chlorine atoms at the 2 and 6 positions, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain pharmaceuticals and agrochemicals where specific substitution patterns are required .
Properties
IUPAC Name |
1,3-dichloro-2-(chloromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl3/c8-4-5-6(9)2-1-3-7(5)10/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBOBESSDSGODDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)CCl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047768 | |
Record name | alpha-2,6-Trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2014-83-7 | |
Record name | 2,6-Dichlorobenzyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2014-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | alpha,2,6-Trichlorotoluene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002014837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dichlorobenzyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86116 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | alpha-2,6-Trichlorotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3047768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichlorobenzyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.311 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DICHLOROBENZYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/30102489TK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Dichlorobenzyl chloride in the synthesis of pharmaceutical compounds?
A1: this compound serves as a crucial building block in synthesizing various pharmaceutical compounds. Specifically, it acts as an alkylating agent. [] For instance, it reacts with 4-hydroxybenzaldehyde to form an ether linkage, leading to the synthesis of 2-(6-Chloropiperonyl)-3-[4-(2,6-dichlorobenzyloxy)phenyl]propanoic acid. [] This compound, with further modifications, holds potential for pharmaceutical applications.
Q2: How does the structure of molecules incorporating this compound influence their antimicrobial activity?
A2: Research indicates that incorporating this compound into the structure of 1,2,4-triazole derivatives significantly impacts their antimicrobial activity. Specifically, when used to alkylate these derivatives at specific positions, it leads to compounds demonstrating potent activity against various bacterial strains, including E. coli and M. smegmatis. [, ] The enhanced activity is attributed to the presence of the 2,6-dichlorobenzyl group, highlighting the importance of this structural motif in designing effective antimicrobial agents. []
Q3: Are there any studies on the Nuclear Quadrupole Resonance (NQR) properties of this compound?
A3: Yes, investigations into the Zeeman effect on the 35Cl NQR in this compound have been conducted. [, ] These studies provide insights into the molecule's electronic environment and molecular structure based on its interaction with magnetic fields.
Q4: What are the potential benefits of using microwave-assisted synthesis with this compound?
A4: Employing microwave-assisted synthesis techniques with this compound offers a more efficient and environmentally friendly approach compared to conventional methods. [] This technique has been successfully applied in synthesizing novel 1,2,4-triazole derivatives containing the 2,6-dichlorobenzyl moiety, showcasing improved reaction rates and potentially higher yields. []
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